[4-(4-tert-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol
CAS No.: 888070-02-8
VCID: VC11663541
Molecular Formula: C17H27NO2
Molecular Weight: 277.4 g/mol
* For research use only. Not for human or veterinary use.
![[4-(4-tert-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol - 888070-02-8](/images/structure/VC11663541.png)
Description |
[4-(4-tert-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol is a chemical compound with the CAS number 888070-02-8 and the molecular formula C17H27NO2. It is a complex organic molecule that incorporates both a piperidine ring and a phenyl group, making it a compound of interest in various chemical and pharmaceutical applications. Synthesis and PreparationWhile specific synthesis methods for [4-(4-tert-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol are not detailed in the available literature, compounds with similar structures often involve multi-step reactions. These may include alkylation reactions to form the piperidine ring and subsequent substitution reactions to introduce the tert-butoxy and phenyl groups. General Synthesis Approach
Potential ApplicationsWhile specific applications of [4-(4-tert-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol are not well-documented, compounds with similar structures are often explored in pharmaceutical research. They may exhibit biological activities such as enzyme inhibition or receptor binding, which could be useful in treating various diseases. Biological Activity
Research Findings and Future DirectionsGiven the limited specific information available on [4-(4-tert-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, future research should focus on its synthesis, characterization, and biological evaluation. This could involve in vitro assays to assess its potential as a therapeutic agent or further chemical modifications to enhance its properties. Future Research Directions
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CAS No. | 888070-02-8 |
Product Name | [4-(4-tert-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol |
Molecular Formula | C17H27NO2 |
Molecular Weight | 277.4 g/mol |
IUPAC Name | [4-[[4-[(2-methylpropan-2-yl)oxy]piperidin-1-yl]methyl]phenyl]methanol |
Standard InChI | InChI=1S/C17H27NO2/c1-17(2,3)20-16-8-10-18(11-9-16)12-14-4-6-15(13-19)7-5-14/h4-7,16,19H,8-13H2,1-3H3 |
Standard InChIKey | IAFVBNHWZVZADG-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC1CCN(CC1)CC2=CC=C(C=C2)CO |
Canonical SMILES | CC(C)(C)OC1CCN(CC1)CC2=CC=C(C=C2)CO |
PubChem Compound | 59557839 |
Last Modified | Nov 23 2023 |
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